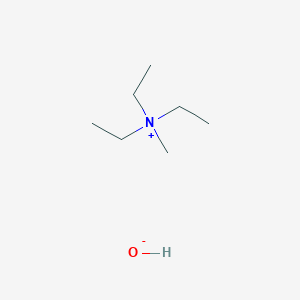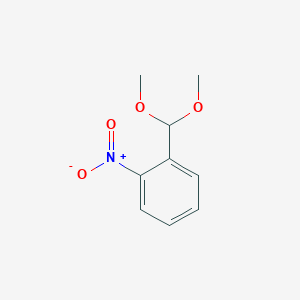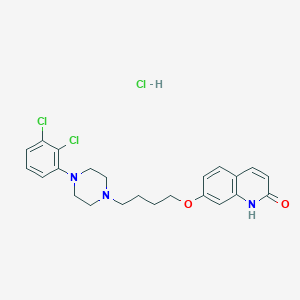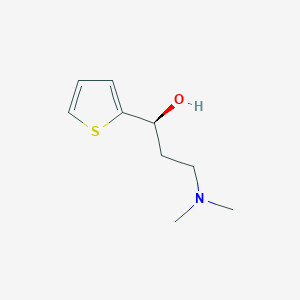![molecular formula C7H6N2O3 B018500 5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one CAS No. 100707-50-4](/img/structure/B18500.png)
5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one, also known as norharmane-2,3-dione, is a heterocyclic organic compound that belongs to the class of benzoimidazoles. This compound has attracted significant attention due to its potential application in scientific research.
Wirkmechanismus
The mechanism of action of 5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one is not fully understood. However, it is believed to interact with DNA through intercalation and hydrogen bonding. This interaction can lead to the stabilization of DNA and the prevention of further damage.
Biochemische Und Physiologische Effekte
Studies have shown that 5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. However, more research is needed to fully understand the potential health benefits of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one in lab experiments is its fluorescent properties, which make it a useful tool for studying DNA damage and repair mechanisms. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the compound's potential application in the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action and the potential health benefits of this compound.
Conclusion
In conclusion, 5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic organic compound that has potential application in scientific research. Its fluorescent properties make it a useful tool for studying DNA damage and repair mechanisms. While more research is needed to fully understand the potential health benefits of this compound, it has shown promise in inducing apoptosis in cancer cells, inhibiting the growth of bacteria, and reducing inflammation. Future research should focus on developing new synthesis methods, studying the compound's potential application in the treatment of diseases, and fully understanding its mechanism of action.
Synthesemethoden
The synthesis of 5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one can be achieved through several methods. One of the most common methods is the reaction of 2,3-diaminophenol with maleic anhydride. The reaction proceeds via a Diels-Alder reaction, followed by dehydration and oxidation to form the desired product. Other methods include the reaction of 2,3-diaminophenol with maleic acid or acetic anhydride.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one has been widely used in scientific research due to its potential application in various fields. One of the most significant applications is its use as a fluorescent probe for the detection of DNA damage. This compound has been shown to bind to damaged DNA and emit fluorescence, making it a useful tool for studying DNA damage and repair mechanisms.
Eigenschaften
CAS-Nummer |
100707-50-4 |
|---|---|
Produktname |
5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one |
Molekularformel |
C7H6N2O3 |
Molekulargewicht |
166.13 g/mol |
IUPAC-Name |
5,6-dihydroxy-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H6N2O3/c10-5-1-3-4(2-6(5)11)9-7(12)8-3/h1-2,10-11H,(H2,8,9,12) |
InChI-Schlüssel |
UGPAJONXSJEDAO-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1O)O)NC(=O)N2 |
Kanonische SMILES |
C1=C2C(=CC(=C1O)O)NC(=O)N2 |
Synonyme |
2-Benzimidazolinone,5,6-dihydroxy-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)



![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)


![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)




